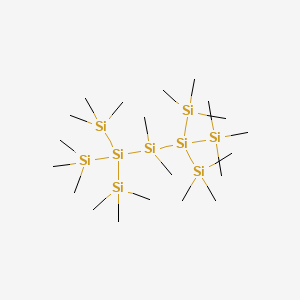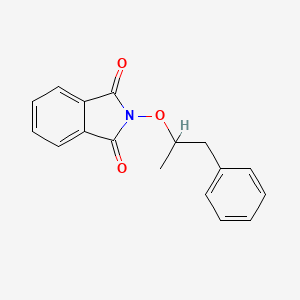
Mercury, methyl(thioacetamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, methyl(thioacetamido)- is a chemical compound that contains mercury, a heavy metal known for its high toxicity and environmental persistence. This compound is part of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. Organomercury compounds have been extensively studied due to their significant impact on both human health and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury, methyl(thioacetamido)- typically involves the reaction of methylmercury chloride with thioacetamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of mercury, methyl(thioacetamido)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. Safety measures are critical during production due to the toxic nature of mercury compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, methyl(thioacetamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced back to elemental mercury under specific conditions.
Substitution: The thioacetamido group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives .
Applications De Recherche Scientifique
Mercury, methyl(thioacetamido)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Research into the potential therapeutic uses of organomercury compounds, despite their toxicity, is ongoing.
Mécanisme D'action
The mechanism of action of mercury, methyl(thioacetamido)- involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with similar toxicological properties.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Dimethylmercury: Known for its extreme toxicity and use in scientific research.
Uniqueness
Mercury, methyl(thioacetamido)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable in specialized applications, particularly in scientific research .
Propriétés
Numéro CAS |
77430-23-0 |
|---|---|
Formule moléculaire |
C3H7HgNS |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
(ethanethioylamino)-methylmercury |
InChI |
InChI=1S/C2H5NS.CH3.Hg/c1-2(3)4;;/h1H3,(H2,3,4);1H3;/q;;+1/p-1 |
Clé InChI |
CENFPRBOLWHWRK-UHFFFAOYSA-M |
SMILES canonique |
CC(=S)N[Hg]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


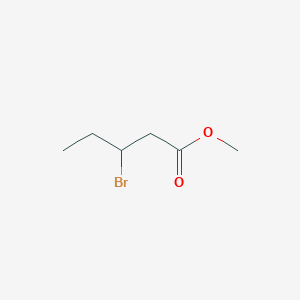

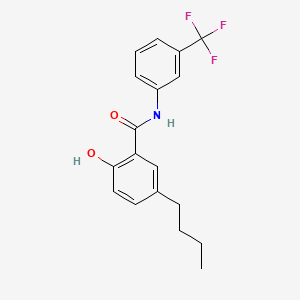
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)

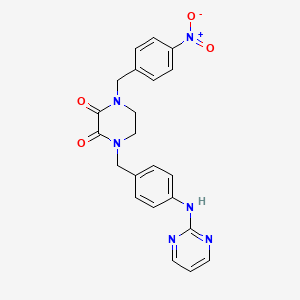
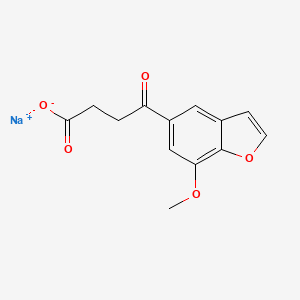

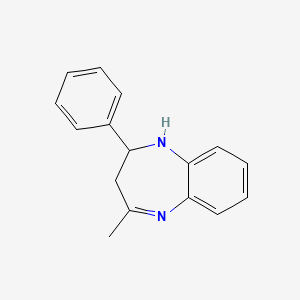

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
